molecular formula C21H19N3O4S B6551861 N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040657-29-1

N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6551861
CAS No.: 1040657-29-1
M. Wt: 409.5 g/mol
InChI Key: WETTUBTVNUAMAR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.10962727 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-15-9-8-13(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETTUBTVNUAMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)OC)OC)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.43 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)F)F

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds within this class have demonstrated efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.004 mg/mL against sensitive bacterial strains .
  • Antifungal Activity : These compounds also showed promising antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Aspergillus niger and Candida albicans. Notably, certain derivatives outperformed traditional antifungal agents like fluconazole .

The biological activity of this compound is believed to involve interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It may interact with receptors on microbial surfaces or within host cells to modulate immune responses.

Case Studies

Several research studies have explored the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A study published in 2023 evaluated a series of thiazolidinone derivatives for their antibacterial properties against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to established antibiotics .
  • Antifungal Research : Another investigation focused on the antifungal potential of similar compounds revealed that modifications in the chemical structure significantly enhanced their efficacy against resistant fungal strains .

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